

Synthesis of hydrazine acetate from hydrazine hydrate and acetic acid.

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Compound of Interest

Compound Name: Hydrazine acetate

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Synthesis of Hydrazine Acetate: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of **hydrazine acetate** from hydrazine hydrate and acetic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, purification, and properties of this important chemical intermediate. **Hydrazine acetate** serves as a versatile reagent in organic synthesis, particularly in the formation of hydrazide derivatives and heterocyclic compounds, which are significant in pharmaceutical manufacturing[1][2][3].

Physicochemical Properties of Hydrazine Acetate

Hydrazine acetate is a white to off-white crystalline solid at room temperature[2][4]. It is an acetate salt of hydrazine and is soluble in polar solvents like water and ethanol[2][5]. Due to its reactive nature, it should be stored in a cool, dry, and inert atmosphere[2][6].

Property	Value	Reference
CAS Number	7335-65-1	[2][3]
Molecular Formula	C ₂ H ₈ N ₂ O ₂	[2][6][7]
Molecular Weight	92.10 g/mol	[8]
Appearance	White to off-white crystalline solid/powder	[2][4]
Melting Point	100-102 °C	
Boiling Point	117.10 °C	[6]
Flash Point	40.00 °C	[6]

Synthesis Methodologies

The most prevalent and straightforward method for preparing **hydrazine acetate** is the direct acid-base reaction between hydrazine hydrate and acetic acid[1]. This exothermic reaction requires careful temperature control. Other reported methods include synthesis from monochloroacetic acid and the aminolysis of esters[1].

Synthesis Method	Reactants	Reported Yield (%)	Reference
Direct Acid-Base Reaction	Hydrazine hydrate, Acetic acid	90.5	[9]
From Monochloroacetic Acid	Hydrazine hydrate, Monochloroacetic acid, Sodium hydroxide	~40	[1]
Microwave-Assisted	Carboxylic acids, Hydrazine hydrate	79.0 - 90.0	[1]
Ester Aminolysis	Esters, Hydrazine hydrate	>90	[1]

Experimental Protocol: Direct Synthesis

The following protocol is adapted from a common and efficient method for the synthesis of **hydrazine acetate**[\[9\]](#).

Materials:

- 85% Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Glacial acetic acid (CH_3COOH)
- Chloroform (CHCl_3)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Ice bath
- Round-bottom flask (100 mL)
- Stirring apparatus
- Reduced pressure distillation setup

Procedure:

- Add 28.5 mL (0.5 mol) of 85% hydrazine hydrate to a 100 mL round-bottom flask equipped with a stirrer.
- Place the flask in an ice bath to cool.
- While stirring, slowly add 28.6 mL (0.5 mol) of glacial acetic acid dropwise to the flask. It is crucial to control the rate of addition to maintain the reaction temperature between 0-10°C[\[9\]](#).
- After the addition is complete, continue stirring the reaction mixture at room temperature for 40 minutes[\[9\]](#).
- Remove the water from the reaction system via distillation under reduced pressure[\[9\]](#).
- To the remaining liquid, add a 20 mL solvent mixture of chloroform and ethanol (1:1 v/v)[\[9\]](#).

- Stir the mixture in an ice bath to induce crystallization. For further crystallization, the mixture can be transferred to a refrigerator at 4°C[9].
- Finally, remove the solvent by evaporation under reduced pressure to obtain a white solid product of **hydrazine acetate**. This method has a reported yield of 41.6 g (90.5%)[9].

Purification Methods

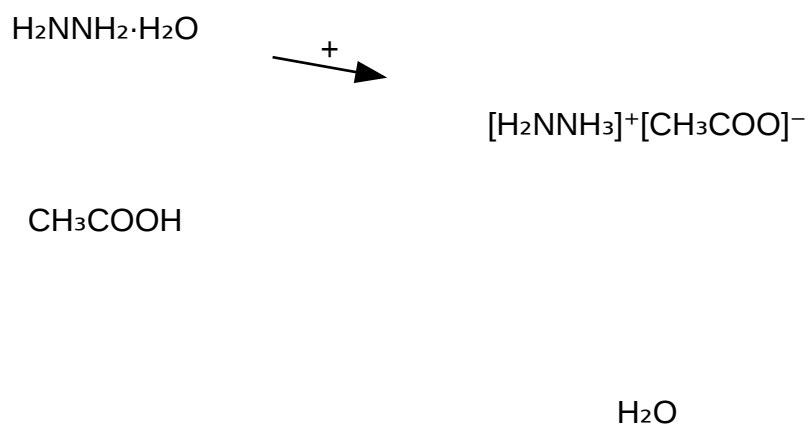
High purity is essential for pharmaceutical applications[3]. The primary method for purifying **hydrazine acetate** is recrystallization[1].

- **Solvent Selection:** The choice of solvent is critical. A commonly used solvent system for recrystallization is a mixture of chloroform and ethanol (1:1)[1][9]. For certain derivatives like hydrazine ethyl acetate hydrochloride, industrial alcohol is utilized[1][10]. An ideal solvent should dissolve the compound well at higher temperatures and poorly at lower temperatures.
- **Filtration and Drying:** After crystallization, the purified product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under reduced pressure to eliminate any residual solvent[1].
- **Chromatography:** For achieving very high purity or for complex mixtures, column chromatography may be employed[1]. The purity of the final product is often verified by techniques such as HPLC and by measuring its melting point[1].

Visualizations

Chemical Reaction Pathway

The synthesis of **hydrazine acetate** is a direct acid-base neutralization reaction.

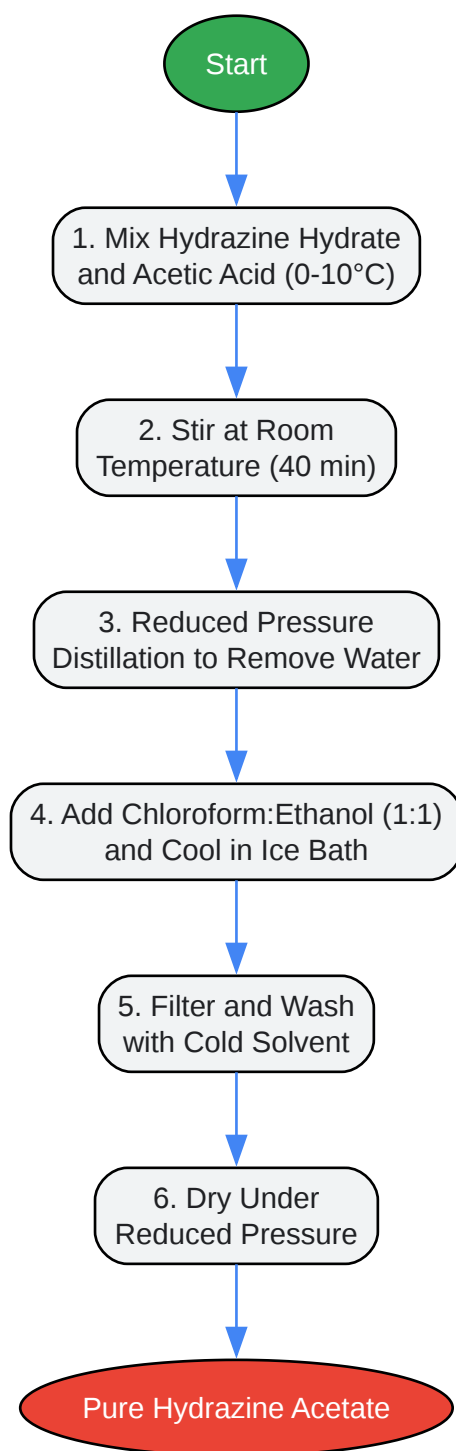


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Caption: Reaction of hydrazine hydrate and acetic acid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **hydrazine acetate**.

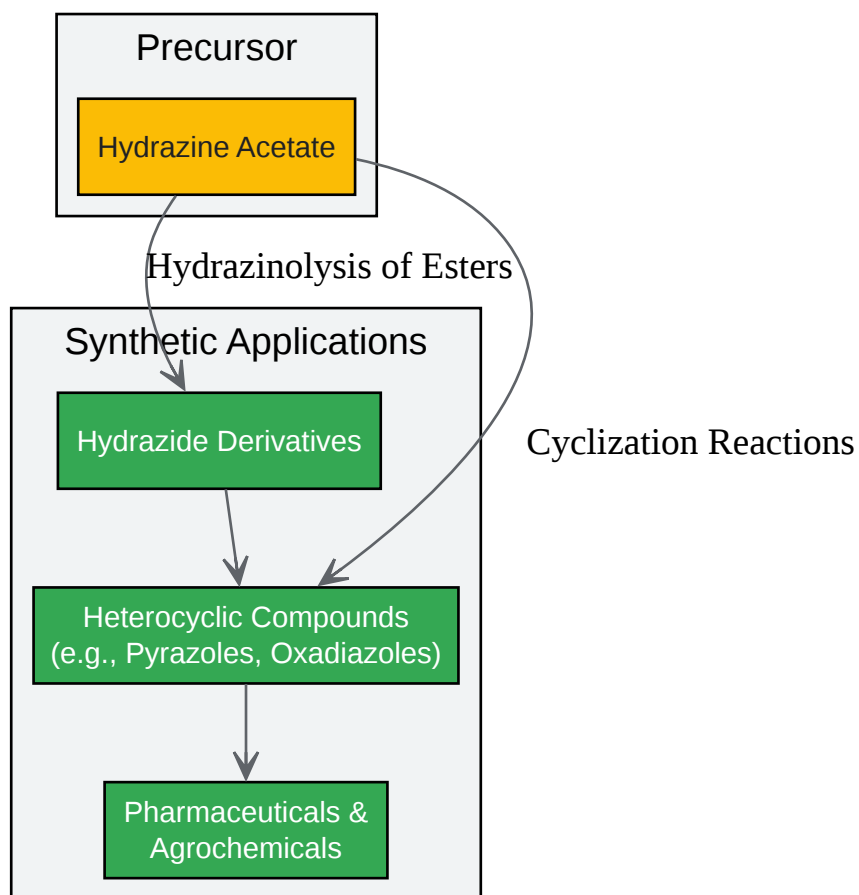


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Caption: Workflow for **hydrazine acetate** synthesis.

Role as a Chemical Intermediate

Hydrazine acetate is a valuable building block for the synthesis of more complex molecules.



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Caption: **Hydrazine acetate** as a synthetic precursor.

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